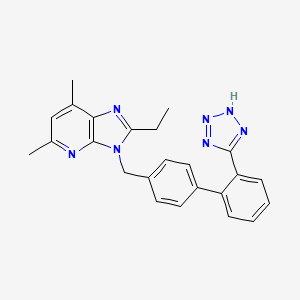

L-158809

Beschreibung

Eigenschaften

CAS-Nummer |

133240-46-7 |

|---|---|

Molekularformel |

C24H23N7 |

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

2-ethyl-5,7-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H23N7/c1-4-21-26-22-15(2)13-16(3)25-24(22)31(21)14-17-9-11-18(12-10-17)19-7-5-6-8-20(19)23-27-29-30-28-23/h5-13H,4,14H2,1-3H3,(H,27,28,29,30) |

InChI-Schlüssel |

YFWXFHNZGKNDBC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 158809; L-158809; L158809; L-158,809; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-158809: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158809 is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key in vitro and in vivo pharmacological data. It details the molecular interactions, downstream signaling consequences of AT1 receptor blockade, and the resulting physiological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, offering detailed experimental protocols and a clear visualization of the underlying biological pathways.

Introduction: The Renin-Angiotensin System and this compound

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[5] Angiotensin II (AII), the primary active peptide of the RAS, exerts its diverse physiological effects by binding to specific G-protein coupled receptors, principally the AT1 and AT2 subtypes.[1] The AT1 receptor mediates most of the well-known effects of AII, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[6]

This compound (5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-bi-phenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine) is a synthetic, nonpeptide molecule designed to selectively antagonize the AT1 receptor.[4] Its development marked a significant advancement in the therapeutic targeting of the RAS, offering a more direct and specific blockade compared to Angiotensin-Converting Enzyme (ACE) inhibitors.[4] This guide will elucidate the precise mechanism through which this compound exerts its pharmacological effects.

Molecular Mechanism of Action: Competitive Antagonism of the AT1 Receptor

This compound functions as a competitive antagonist at the AT1 receptor.[1] This means that it binds reversibly to the same site as the endogenous ligand, Angiotensin II, but does not activate the receptor. By occupying the binding site, this compound prevents AII from binding and initiating the downstream signaling cascade. Scatchard analysis of [125I]Sar1Ile8-AII binding in rabbit aortic membranes has confirmed this competitive interaction.[1]

Binding Affinity and Selectivity

This compound exhibits a very high affinity for the AT1 receptor, with inhibitory concentrations (IC50) in the nanomolar range across various tissues and species.[1] Crucially, it demonstrates a high degree of selectivity for the AT1 receptor subtype over the AT2 receptor.[1]

| Parameter | Tissue/Cell Line | Species | Value | Reference |

| AT1 Receptor Binding Affinity (IC50) | Rabbit Aorta | Rabbit | 0.3 nM | [1] |

| Rat Adrenal Cortex | Rat | 0.2-0.8 nM | [1] | |

| Rat Liver | Rat | 0.2-0.8 nM | [1] | |

| Rat Brain | Rat | 0.2-0.8 nM | [1] | |

| Monkey Uterus | Macaca mulatta | 0.2-0.8 nM | [1] | |

| AT2 Receptor Binding Affinity (IC50) | Various | ≥ 10 µM | [1] | |

| Functional Antagonism (pA2) | Rat Adrenal Cortical Cells | Rat | 10.5 | [1] |

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound.

Downstream Signaling Pathways Blocked by this compound

The binding of Angiotensin II to the AT1 receptor typically activates multiple intracellular signaling pathways. This compound effectively blocks these downstream events by preventing the initial ligand-receptor interaction.

Inhibition of Inositol Phosphate Accumulation

A key signaling event following AT1 receptor activation is the Gq/11-mediated activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound potently inhibits AII-induced inositol phosphate accumulation in vascular smooth muscle cells, demonstrating its efficacy in blocking this pathway.[1]

Blockade of Calcium Mobilization

The generation of IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a critical step in initiating cellular responses like muscle contraction. By preventing IP3 formation, this compound blocks this rise in intracellular calcium.

Physiological and Pharmacological Effects

The molecular antagonism of the AT1 receptor by this compound translates into significant physiological effects, primarily related to the cardiovascular system.

In Vitro Functional Effects

-

Inhibition of Vasoconstriction: this compound effectively inhibits the contractile responses to AII in isolated blood vessels.[1]

-

Inhibition of Aldosterone Release: In rat adrenal cortical cells, this compound acts as a competitive antagonist of AII-induced aldosterone release, without exhibiting any agonist activity.[1]

In Vivo Effects

In vivo studies in various animal models have consistently demonstrated the antihypertensive efficacy of this compound.[4]

-

Blood Pressure Reduction: this compound inhibits AII-induced elevations in blood pressure in a dose-dependent manner in rats and rhesus monkeys.[4] It is effective in high-renin hypertensive animal models, such as those with aortic coarctation.[4]

-

Selective Action: The pressor responses to other agents like methoxamine or arginine vasopressin are not altered by this compound, highlighting its specificity for the AII pathway.[4] Furthermore, unlike ACE inhibitors, it does not potentiate the hypotensive effects of bradykinin.[4]

| Parameter | Animal Model | Route | Value (ED50) | Reference |

| Inhibition of AII Pressor Response | Conscious Rat | i.v. | 29 µg/kg | [4] |

| Conscious Rat | p.o. | 23 µg/kg | [4] | |

| Rhesus Monkey | i.v. | 10 µg/kg | [4] | |

| Rhesus Monkey | p.o. | ~100 µg/kg | [4] |

Table 2: In Vivo Potency of this compound in Inhibiting Angiotensin II-Induced Pressor Responses.

Experimental Protocols

Radioligand Binding Assay for AT1/AT2 Receptor Affinity

Objective: To determine the binding affinity (IC50) of this compound for AT1 and AT2 receptors.

Methodology:

-

Membrane Preparation: Tissues rich in AT1 receptors (e.g., rabbit aorta, rat liver) are homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]Sar1Ile8-AII) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound ligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Selectivity is assessed by performing similar assays using tissues expressing the AT2 receptor.

In Vitro Functional Assay: AII-Induced Aldosterone Release

Objective: To assess the functional antagonism of this compound on AII-stimulated aldosterone secretion.

Methodology:

-

Cell Preparation: Adrenal cortical cells are isolated from rats and prepared as a cell suspension.

-

Incubation: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of Angiotensin II.

-

Aldosterone Measurement: After the incubation period, the supernatant is collected, and the concentration of aldosterone is measured using a specific radioimmunoassay (RIA).

-

Data Analysis: The ability of this compound to inhibit AII-induced aldosterone release is quantified, and the pA2 value, a measure of antagonist potency, is calculated.

In Vivo Blood Pressure Measurement in Conscious Animals

Objective: To determine the in vivo efficacy of this compound in blocking the pressor effects of Angiotensin II.

Methodology:

-

Animal Preparation: Animals (e.g., rats, monkeys) are chronically instrumented with arterial catheters for direct blood pressure measurement and venous catheters for drug administration.

-

Baseline Measurements: After a recovery period, baseline blood pressure is recorded.

-

Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at various doses.

-

AII Challenge: At specific time points after this compound administration, a bolus injection of Angiotensin II is given, and the resulting pressor (blood pressure increase) response is measured.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the AII-induced pressor response is calculated as the ED50.

Conclusion

This compound is a highly potent and selective competitive antagonist of the Angiotensin II Type 1 receptor. Its mechanism of action is characterized by high-affinity binding to the AT1 receptor, leading to the effective blockade of Angiotensin II-mediated intracellular signaling and subsequent physiological responses, such as vasoconstriction and aldosterone release. The specificity of this compound for the AT1 receptor and its proven in vivo efficacy in relevant animal models underscore its value as both a pharmacological tool for investigating the Renin-Angiotensin System and as a prototypical molecule for the development of antihypertensive therapeutics.

References

- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cardiovascular effects of L-158,809, a new angiotensin type 1 receptor antagonist, assessed using the halothane-anesthetized in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-158,809: A Technical Guide to a Potent and Selective AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-158,809 is a potent, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS). The RAS plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. L-158,809, through its selective blockade of the AT1 receptor, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of angiotensin II and as a lead compound in the development of antihypertensive therapeutics. This technical guide provides an in-depth overview of L-158,809, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and a visualization of its mechanism of action.

Pharmacological Profile

L-158,809 is characterized by its high affinity and selectivity for the AT1 receptor. It acts as a competitive antagonist, effectively blocking the actions of angiotensin II, such as vasoconstriction and aldosterone secretion.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of L-158,809.

Table 1: In Vitro Affinity and Potency of L-158,809

| Parameter | Species/Tissue | Value | Reference |

| IC50 (AT1 Receptor Binding) | Rabbit Aorta | 0.3 nM | [1] |

| Various Tissues (different species) | 0.2 - 0.8 nM | [1] | |

| pA2 (Functional Antagonism) | Rat Adrenal Cortical Cells | 10.5 | [1] |

| IC50 (AT2 Receptor Binding) | ≥ 10 µM | [1] |

Table 2: In Vivo Potency of L-158,809 in Animal Models

| Species | Route of Administration | ED50 (Inhibition of Ang II Pressor Response) | Reference |

| Conscious Rat | Intravenous (i.v.) | 29 µg/kg | [2] |

| Oral (p.o.) | 23 µg/kg | [2] | |

| Rhesus Monkey | Intravenous (i.v.) | 10 µg/kg | [2] |

| Oral (p.o.) | ~100 µg/kg | [2] |

Mechanism of Action: AT1 Receptor Signaling

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. L-158,809 competitively inhibits this binding, thereby attenuating these downstream effects. The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize L-158,809.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay determines the binding affinity of L-158,809 to the AT1 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., rabbit aorta, rat liver) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of L-158,809.

-

For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II or L-158,809).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-158,809 concentration.

-

Determine the IC50 value (the concentration of L-158,809 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of L-158,809 to inhibit Angiotensin II-stimulated inositol phosphate production, a key second messenger in the AT1 receptor signaling pathway.

Methodology:

-

Cell Culture and Labeling:

-

Culture vascular smooth muscle cells or other suitable cell lines expressing AT1 receptors.

-

Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Inhibition Assay:

-

Pre-incubate the labeled cells with varying concentrations of L-158,809 for a defined period.

-

Stimulate the cells with a fixed concentration of Angiotensin II in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

-

Extraction and Separation of Inositol Phosphates:

-

Extract the water-soluble inositol phosphates from the cell lysate.

-

Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography, often with a stepwise or gradient elution of ammonium formate/formic acid. High-performance liquid chromatography (HPLC) can also be used for more precise separation.

-

-

Data Analysis:

-

Quantify the amount of [³H]-inositol phosphates in each fraction using liquid scintillation counting.

-

Plot the Angiotensin II-stimulated inositol phosphate accumulation as a function of the L-158,809 concentration.

-

Determine the IC50 value for the inhibition of inositol phosphate production.

-

Aldosterone Secretion Assay

This assay assesses the functional antagonism of L-158,809 on Angiotensin II-induced aldosterone release from adrenal cortical cells.

Methodology:

-

Cell Preparation:

-

Isolate adrenal cortical cells from rats or other suitable species.

-

Prepare a cell suspension in a suitable incubation buffer.

-

-

Inhibition of Aldosterone Secretion:

-

Pre-incubate the adrenal cortical cells with different concentrations of L-158,809.

-

Stimulate the cells with a submaximal concentration of Angiotensin II.

-

Incubate for a specific period (e.g., 1-2 hours) at 37°C.

-

Terminate the reaction by centrifuging the cells and collecting the supernatant.

-

-

Aldosterone Quantification:

-

Measure the concentration of aldosterone in the supernatant using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage inhibition of Angiotensin II-stimulated aldosterone secretion for each concentration of L-158,809.

-

Determine the IC50 value for the inhibition of aldosterone release.

-

In Vivo Antihypertensive Efficacy in Conscious Rats

This in vivo experiment evaluates the ability of L-158,809 to lower blood pressure in a conscious animal model of hypertension.

Methodology:

-

Animal Model and Instrumentation:

-

Use a suitable rat model of hypertension, such as the spontaneously hypertensive rat (SHR) or a renin-dependent model like the two-kidney, one-clip (2K1C) hypertensive rat.

-

Surgically implant a telemetry device for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. This is considered the gold standard for accurate cardiovascular monitoring. Allow for a recovery period of at least one week after surgery.

-

-

Drug Administration and Blood Pressure Monitoring:

-

Record baseline blood pressure and heart rate for a control period.

-

Administer L-158,809 orally (p.o.) or intravenously (i.v.) at various doses.

-

Continuously monitor and record blood pressure and heart rate for several hours or days following drug administration to determine the magnitude and duration of the antihypertensive effect.

-

-

Angiotensin II Challenge (Optional):

-

To confirm AT1 receptor blockade, an Angiotensin II challenge can be performed.

-

Administer a bolus intravenous injection of Angiotensin II before and at various time points after L-158,809 administration.

-

The degree of inhibition of the pressor response to Angiotensin II provides a measure of the in vivo AT1 receptor blockade.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline for each dose of L-158,809.

-

Determine the dose-response relationship for the antihypertensive effect.

-

Analyze the duration of action of the compound.

-

For the Angiotensin II challenge, calculate the percentage inhibition of the pressor response.

-

Conclusion

L-158,809 is a highly potent and selective AT1 receptor antagonist that has been instrumental in advancing our understanding of the renin-angiotensin system. Its favorable pharmacological profile, characterized by high affinity, selectivity, and in vivo efficacy, makes it an excellent research tool and a valuable lead compound in the development of treatments for cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of L-158,809 and other novel AT1 receptor antagonists.

References

L-158809: A Technical Deep Dive into its Binding Affinity and Kinetics at the Angiotensin II Type 1 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of L-158809, a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's binding affinity and kinetics, details the experimental methodologies for these measurements, and visualizes the relevant biological pathways and workflows.

Core Data Summary: Binding Affinity of this compound

This compound exhibits high affinity for the AT1 receptor, a key component in the renin-angiotensin system which regulates blood pressure and cardiovascular homeostasis. The binding affinity has been quantified through competitive radioligand binding assays, yielding critical parameters that underscore its potency and selectivity.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kd | 0.66 nM | Rat Adrenal Membranes | [3H]L-158,809 | [1] |

| IC50 | 0.3 nM | Rabbit Aorta | [125I]Sar1Ile8-Angiotensin II | [2] |

| IC50 | 0.2-0.8 nM | Various Tissues (different animal species) | Not Specified | [2] |

| pA2 | 10.5 | Rat Adrenal Cortical Cells | Not Applicable (Functional Assay) | [2] |

AT1 Receptor Selectivity

A hallmark of this compound is its remarkable selectivity for the AT1 receptor subtype over the AT2 receptor. This selectivity is crucial for its targeted therapeutic action, minimizing off-target effects.

| Receptor Subtype | IC50 | Reference |

| AT1 | 0.2-0.8 nM | [2] |

| AT2 | ≥ 10 µM | [2] |

This pronounced selectivity makes this compound an invaluable tool for the specific investigation of AT1 receptor function.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the AT1 receptor, thereby blocking the downstream signaling cascade initiated by Angiotensin II. This inhibition prevents vasoconstriction and other physiological responses mediated by AT1 receptor activation.

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competition)

This assay determines the ability of a test compound (this compound) to displace a radiolabeled ligand from the AT1 receptor.

1. Membrane Preparation:

-

Tissues (e.g., rabbit aorta, rat adrenal glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction containing the receptors.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

-

A constant concentration of the radioligand (e.g., [125I]Sar1Ile8-Angiotensin II or [3H]L-158,809) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the reaction tubes.

-

The reaction is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter (for 125I) or a scintillation counter (for 3H).

5. Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled AT1 antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (Aldosterone Release)

This assay measures the functional consequence of AT1 receptor blockade by this compound.

1. Cell Preparation:

-

Rat adrenal cortical cells are isolated and cultured.

2. Stimulation and Inhibition:

-

Cells are incubated with a fixed concentration of Angiotensin II to stimulate aldosterone release.

-

In parallel experiments, cells are pre-incubated with varying concentrations of this compound before the addition of Angiotensin II.

3. Measurement of Aldosterone:

-

The cell supernatant is collected after the incubation period.

-

The concentration of aldosterone in the supernatant is quantified using a specific radioimmunoassay (RIA) or ELISA.

4. Data Analysis:

-

The inhibitory effect of this compound on Angiotensin II-induced aldosterone release is determined.

-

The pA2 value, a measure of antagonist potency, is calculated from the Schild plot analysis of the dose-response curves.

This in-depth technical guide provides a solid foundation for understanding the binding affinity and kinetics of this compound. The presented data and methodologies are essential for researchers and drug development professionals working on Angiotensin II receptor antagonists and related cardiovascular therapeutics.

References

L-158,809: A Deep Dive into its High Selectivity for the Angiotensin II Type 1 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of L-158,809, a potent and highly selective nonpeptide antagonist of the angiotensin II (Ang II) type 1 (AT1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with the renin-angiotensin system. We will explore its binding affinities, the experimental methodologies used to determine its selectivity, and the distinct signaling pathways of the AT1 and AT2 receptors.

Quantitative Analysis: L-158,809 Binding Affinity

The selectivity of L-158,809 for the AT1 receptor over the AT2 receptor is a cornerstone of its pharmacological profile. The following table summarizes the inhibitory concentration (IC50) values, providing a quantitative measure of this selectivity.

| Compound | Receptor Subtype | IC50 | Tissue/Cell Line | Radioligand | Reference |

| L-158,809 | AT1 | 0.3 nM | Rabbit Aorta | [125I]Sar1Ile8-AngII | [1] |

| L-158,809 | AT1 | 0.2-0.8 nM | Various Tissues | [125I]Sar1Ile8-AngII | [1] |

| L-158,809 | AT2 | ≥ 10 µM | Not Specified | Not Specified | [1] |

Table 1: Comparative binding affinities of L-158,809 for AT1 and AT2 receptors.

The data clearly demonstrates that L-158,809 possesses a remarkably high affinity for the AT1 receptor, with IC50 values in the sub-nanomolar range. In stark contrast, its affinity for the AT2 receptor is significantly lower, with an IC50 value of 10 micromolar or greater. This translates to at least a 33,000-fold selectivity for the AT1 receptor, establishing L-158,809 as a highly specific pharmacological tool.

Experimental Protocols

The determination of L-158,809's receptor selectivity relies on established and rigorous experimental methodologies. The primary techniques employed are radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (L-158,809) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the IC50 of L-158,809 for the AT1 and AT2 receptors.

Materials:

-

Membrane preparations from tissues or cells expressing AT1 or AT2 receptors (e.g., rabbit aortic membranes for AT1).

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

L-158,809 in a range of concentrations.

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and additives).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([125I]Sar1,Ile8-AngII) and varying concentrations of the competing ligand (L-158,809).

-

Equilibrium: The incubation is allowed to proceed to equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filters.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.

In Vitro Functional Assays

These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist (Angiotensin II) at a specific receptor.

Example: Inhibition of Angiotensin II-induced Inositol Phosphate Accumulation

Objective: To assess the functional antagonism of L-158,809 at the AT1 receptor.

Materials:

-

Vascular smooth muscle cells (VSMCs) expressing AT1 receptors.

-

[3H]myo-inositol.

-

Angiotensin II.

-

L-158,809 in a range of concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

Procedure:

-

Cell Labeling: VSMCs are pre-labeled by incubation with [3H]myo-inositol.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of L-158,809.

-

Stimulation: The cells are then stimulated with a fixed concentration of Angiotensin II in the presence of LiCl.

-

Extraction: The reaction is terminated, and the intracellular inositol phosphates are extracted.

-

Separation: The [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.

-

Quantification: The amount of radioactivity corresponding to the accumulated inositol phosphates is measured by scintillation counting.

-

Data Analysis: The concentration of L-158,809 that causes a 50% reduction in the Angiotensin II-induced inositol phosphate accumulation is determined.

Signaling Pathways

The profound selectivity of L-158,809 is functionally significant due to the distinct and often opposing signaling pathways activated by the AT1 and AT2 receptors.

AT1 Receptor Signaling Pathway

Activation of the AT1 receptor by Angiotensin II predominantly couples to the Gq/11 family of G proteins, initiating a well-characterized signaling cascade that leads to vasoconstriction, cell growth, and inflammation.[2][3] L-158,809 acts as a competitive antagonist at this receptor, blocking these downstream effects.

AT1 Receptor Signaling Cascade

AT2 Receptor Signaling Pathway

In contrast to the AT1 receptor, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation and anti-proliferative actions. Its signaling is less completely understood but is known to involve Gi proteins and the activation of various phosphatases, such as protein phosphatase 2A (PP2A), which can antagonize the kinase-driven signaling of the AT1 receptor.[4][5]

AT2 Receptor Signaling Cascade

Conclusion

L-158,809 stands out as a highly potent and selective antagonist for the angiotensin II type 1 receptor. Its impressive selectivity, quantified through rigorous radioligand binding and functional assays, makes it an invaluable tool for dissecting the specific roles of the AT1 receptor in both physiological and pathological processes. The distinct signaling pathways of the AT1 and AT2 receptors underscore the importance of such selective agents in advancing our understanding of the renin-angiotensin system and in the development of targeted therapeutics.

References

- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II type 2 receptor-mediated stimulation of protein phosphatase 2A in rat hypothalamic/brainstem neuronal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

L-158809: An In-Depth Technical Guide to its Pharmacokinetic Profile in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-158809 is a potent and selective nonpeptide angiotensin II (AII) receptor antagonist, specifically targeting the AT1 subtype. As a key modulator of the renin-angiotensin system (RAS), this compound holds therapeutic potential for cardiovascular diseases, particularly hypertension. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its preclinical and clinical development. This technical guide synthesizes the available pharmacokinetic data of this compound in rat models, provides insights into potential experimental methodologies, and visualizes key pathways and workflows.

Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for this compound in rats is limited. This guide is compiled from the available scientific literature and incorporates general principles of preclinical pharmacokinetic testing where specific data for this compound is not available.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound in rats suggests good oral absorption and a prolonged duration of action.

Absorption

This compound demonstrates good oral absorption in rats.[1] While specific quantitative parameters such as Cmax, Tmax, and the absolute bioavailability percentage are not detailed in the available literature, the effective oral dose (ED50) is comparable to the intravenous effective dose, indicating efficient absorption from the gastrointestinal tract.

Distribution

Information regarding the volume of distribution and tissue-specific accumulation of this compound in rats is not currently available in the public domain. As an angiotensin II receptor antagonist, it is anticipated to distribute to tissues with high AT1 receptor density, such as the adrenal glands, kidneys, and vascular smooth muscle.

Metabolism & Excretion

Detailed studies on the metabolic pathways and excretion routes of this compound in rats have not been publicly reported. Generally, angiotensin II receptor antagonists undergo hepatic metabolism, often involving cytochrome P450 enzymes, and are eliminated through both renal and fecal routes.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available qualitative and semi-quantitative pharmacokinetic data for this compound in conscious rats. It is important to note the absence of comprehensive quantitative data in the public literature.

Table 1: In Vivo Potency of this compound in Conscious Rats

| Parameter | Route of Administration | Value |

| ED50 | Intravenous (i.v.) | 29 µg/kg |

| ED50 | Oral (p.o.) | 23 µg/kg |

ED50: The dose required to produce 50% of the maximum inhibitory effect on the pressor response to angiotensin II.

Table 2: General Pharmacokinetic Characteristics of this compound in Rats

| Parameter | Observation |

| Oral Absorption | Good |

| Duration of Action | > 6 hours |

| Cmax | Data not available |

| Tmax | Data not available |

| AUC | Data not available |

| Oral Bioavailability (%) | Data not available |

| Clearance | Data not available |

| Volume of Distribution | Data not available |

Experimental Protocols

While the specific experimental protocols for the pharmacokinetic studies of this compound are not detailed in the available literature, a general methodology for such a study in rats can be outlined as follows.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley or Wistar strains)

-

Health Status: Specific pathogen-free

-

Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals are typically fasted overnight before oral administration.

Drug Administration

-

Oral (p.o.): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

Intravenous (i.v.): A sterile solution of this compound is administered as a bolus injection or infusion, typically into the tail vein or a cannulated jugular vein.

Blood Sampling

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Samples are typically drawn from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Plasma concentrations of this compound and any potential metabolites are quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

The method must demonstrate adequate sensitivity, specificity, accuracy, and precision over the expected concentration range.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin).

Mandatory Visualizations

Signaling Pathway

Caption: Angiotensin II signaling pathway and the mechanism of action of this compound.

Experimental Workflow

References

L-158809: A Technical Overview of its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-158809 is a potent and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor are critical targets for therapeutic intervention in hypertension and related cardiovascular diseases. This compound has demonstrated significant antihypertensive effects in various preclinical models, positioning it as a compound of interest for further investigation.[1] This technical guide provides a comprehensive overview of the available data on the bioavailability and half-life of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.

Pharmacokinetic Profile: Bioavailability and Half-Life

Direct quantitative values for the absolute oral bioavailability and elimination half-life of this compound are not extensively reported in publicly available literature. However, preclinical studies provide strong qualitative evidence of its pharmacokinetic properties.

Oral Bioavailability:

Studies in conscious rats and rhesus monkeys have indicated that this compound possesses good oral absorption .[1] This is evidenced by its high potency when administered orally (p.o.). In rats, the effective dose (ED50) for inhibiting the pressor response to angiotensin II was 23 µg/kg p.o., which is comparable to its intravenous (i.v.) potency of 29 µg/kg.[1] Similarly, in rhesus monkeys, the p.o. potency was approximately 100 µg/kg, compared to 10 µg/kg i.v.[1] While these figures do not provide a precise bioavailability percentage, the relatively small difference between oral and intravenous effective doses, particularly in rats, suggests a significant fraction of the orally administered drug reaches systemic circulation.

Half-Life and Duration of Action:

This compound is characterized by a long duration of action . In conscious rats, a single oral or intravenous dose demonstrated a sustained effect, with the inhibition of angiotensin II-induced pressor responses lasting for more than 6 hours .[1] This prolonged activity suggests a relatively long elimination half-life, which is a desirable characteristic for a therapeutic agent as it allows for less frequent dosing.

| Species | Route of Administration | Potency (ED50) | Duration of Action | Reference |

| Rat | Oral (p.o.) | 23 µg/kg | > 6 hours | [1] |

| Rat | Intravenous (i.v.) | 29 µg/kg | > 6 hours | [1] |

| Rhesus Monkey | Oral (p.o.) | ~100 µg/kg | Not specified | [1] |

| Rhesus Monkey | Intravenous (i.v.) | 10 µg/kg | Not specified | [1] |

Mechanism of Action: Angiotensin II Receptor Blockade

This compound exerts its pharmacological effects by selectively blocking the AT1 subtype of the angiotensin II receptor. This prevents angiotensin II from binding to the receptor and initiating a cascade of downstream signaling events that lead to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.

Caption: Signaling pathway of Angiotensin II and the inhibitory action of this compound.

Experimental Protocols

The following methodologies were employed in the in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of this compound.

1. Animal Models:

-

Rats: Conscious, normotensive male Sprague-Dawley rats were used.[1]

-

Rhesus Monkeys: Conscious male and female rhesus monkeys were utilized for the studies.[1]

-

Dogs: Halothane-anesthetized dogs were used to assess the cardiovascular effects of this compound.[2]

2. In Vivo Assessment of Angiotensin II Antagonism:

This experimental workflow was designed to determine the potency and duration of action of this compound.

Caption: Workflow for in vivo assessment of Angiotensin II antagonism by this compound.

-

Procedure:

-

Animals were instrumented with arterial catheters for blood pressure monitoring and venous catheters for drug administration.[1]

-

A baseline pressor response to an intravenous challenge of angiotensin II (e.g., 0.1 µg/kg in rats) was established.[1]

-

This compound was administered either intravenously or orally at various doses.[1]

-

The angiotensin II challenge was repeated at multiple time points after this compound administration to determine the extent and duration of the inhibition of the pressor response.[1]

-

The ED50, the dose required to produce 50% of the maximal inhibitory effect, was calculated to determine the potency of this compound.[1]

-

3. Assessment of Antihypertensive Efficacy:

-

Models: High-renin hypertensive rat models (e.g., aortic coarctation) and volume-depleted rhesus monkeys were used to evaluate the antihypertensive effects of this compound.[1]

-

Procedure: this compound was administered to the hypertensive animal models, and the reduction in mean arterial blood pressure was monitored over time.[1]

Conclusion

References

L-158809 In Vivo Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158809 is a potent and highly selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist. In vivo studies have demonstrated its efficacy as an antihypertensive agent with good oral absorption and a long duration of action. This document provides a comprehensive overview of the in vivo pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action and experimental workflows through signaling pathway and flowchart diagrams.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively and specifically blocking the AT1 subtype of the angiotensin II receptor.[1][2] This action inhibits the downstream effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), which includes vasoconstriction, aldosterone release, and cellular growth promotion.[1][2] By antagonizing the AT1 receptor, this compound effectively lowers blood pressure and mitigates end-organ damage associated with hypertension and other cardiovascular diseases.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

Quantitative In Vivo Pharmacology Data

The in vivo efficacy of this compound has been evaluated in several animal models. The following tables summarize the key quantitative findings.

Table 1: Antihypertensive Efficacy of this compound in Rats

| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |

| ED₅₀ (AII Pressor Response) | 29 µg/kg | 23 µg/kg | [1] |

| Duration of Action | > 6 hours | > 6 hours | [1] |

Table 2: Antihypertensive Efficacy of this compound in Rhesus Monkeys

| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |

| Effective Dose (AII Pressor Response) | 10 µg/kg | ~100 µg/kg | [1] |

Table 3: Cardiovascular Effects of this compound in a Canine Model of Myocardial Infarction

| Parameter | This compound | Vehicle Control | P-value | Reference |

| Mean Arterial Pressure (% change) | -20 ± 4 | -9 ± 2 | 0.03 | [3] |

| Left Atrial Pressure (% change) | -38 ± 5 | 25 ± 6 | < 0.0001 | [3] |

| Infarct Expansion Index (% increase) | -5 ± 7 | 27 ± 2 | 0.001 | [3] |

| LV Diastolic Volume (% increase) | 11 ± 11 | 52 ± 6 | 0.008 | [3] |

| Global Ejection Fraction (%) | 49 ± 2 | 39 ± 2 | 0.005 | [3] |

| Postmortem Infarct Size (% of risk region) | 19.8 ± 2.4 | 50.4 ± 4.7 | 0.0002 | [3] |

Detailed Experimental Protocols

Antihypertensive Activity in Conscious Normotensive Rats

-

Animal Model: Conscious, normotensive rats.

-

Procedure:

-

Animals are instrumented with arterial catheters for blood pressure measurement.

-

A baseline pressor response to an intravenous challenge of angiotensin II (0.1 µg/kg) is established.

-

This compound is administered either intravenously or orally at various doses.

-

The pressor response to the angiotensin II challenge is re-evaluated at multiple time points post- this compound administration.

-

The dose of this compound that produces a 50% inhibition of the angiotensin II-induced pressor response (ED₅₀) is calculated.[1]

-

-

Selectivity Assessment: To confirm selectivity for the AT1 receptor, the pressor responses to other agents such as methoxamine or arginine vasopressin are also assessed after this compound administration. This compound did not alter these responses, indicating its specificity.[1]

Antihypertensive Activity in High-Renin Hypertensive Animal Models

-

Animal Models:

-

Rats with Aortic Coarctation: A model of high-renin hypertension.

-

Volume-Depleted Rhesus Monkeys: Another model exhibiting high renin levels.

-

-

Procedure:

-

Hypertension is induced in the animal models.

-

This compound is administered as a single dose.

-

Mean arterial pressure is monitored continuously to assess the antihypertensive effect.

-

The maximum hypotensive response is compared to that of an angiotensin-converting enzyme (ACE) inhibitor to gauge relative efficacy.[1]

-

Canine Model of Acute Myocardial Infarction

-

Animal Model: Dogs.

-

Procedure:

-

Acute myocardial infarction is induced by permanent ligation of the left anterior descending coronary artery.[3]

-

One hour post-ligation, dogs are randomized to receive either an intravenous infusion of this compound (0.1 mg/kg bolus followed by 0.6 µg/kg/min) or a vehicle control for 48 hours.[3]

-

In vivo measurements (over 48 hours):

-

Hemodynamics (mean arterial pressure, left atrial pressure, heart rate) are continuously monitored.

-

Left ventricular (LV) remodeling and function are assessed using quantitative echocardiography.[3]

-

-

Postmortem analysis (after 48 hours):

-

Infarct size, expansion index, and thinning ratio are measured to evaluate the extent of myocardial damage and remodeling.[3]

-

-

Experimental Workflow Visualization

Workflow for Evaluating Antihypertensive Efficacy

Caption: A typical experimental workflow for assessing the in vivo antihypertensive effects of this compound.

Conclusion

The in vivo pharmacological profile of this compound demonstrates its potential as a highly effective therapeutic agent for conditions driven by the renin-angiotensin system. Its high potency, good oral bioavailability, and long duration of action, coupled with its demonstrated efficacy in various preclinical models of hypertension and myocardial infarction, underscore its significance. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug development.

References

L-158,809: A Potent and Selective Tool for Elucidating the Renin-Angiotensin System

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease.[2] Understanding the intricate mechanisms of the RAS is therefore paramount for the development of effective therapeutic interventions. Selective pharmacological tools are indispensable for dissecting the roles of the individual components of this system. L-158,809 has emerged as a highly valuable investigational tool due to its potent, competitive, and specific antagonism of the Angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and pathological effects of Angiotensin II.[3][4]

Mechanism of Action: Selective AT1 Receptor Blockade

The RAS cascade begins with the secretion of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I.[1][5] Angiotensin-converting enzyme (ACE) then converts angiotensin I to the biologically active octapeptide, angiotensin II (AII).[1][5] AII exerts its diverse physiological effects by binding to specific cell surface receptors, primarily the AT1 and AT2 subtypes. The AT1 receptor is responsible for most of the well-characterized effects of AII, including vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.[6][7]

L-158,809 is a nonpeptide, competitive antagonist that exhibits high affinity and selectivity for the AT1 receptor.[3][4] By binding to the AT1 receptor, L-158,809 effectively blocks the actions of Angiotensin II, thereby preventing the downstream signaling events that lead to increases in blood pressure and other pathophysiological effects.[3][4] Its high selectivity for the AT1 receptor over the AT2 receptor makes it a precise tool for isolating and studying the specific functions of the AT1 receptor pathway.[4]

Pharmacological Profile

The utility of L-158,809 as a research tool is underscored by its impressive pharmacological profile, characterized by high binding affinity in vitro and potent antihypertensive effects in vivo.

In Vitro Potency and Selectivity

L-158,809 demonstrates sub-nanomolar affinity for the AT1 receptor in radioligand binding assays across various tissues and species.[4] Its potency is significantly greater than that of other well-known nonpeptide AII antagonists like losartan (DuP-753) and its active metabolite, EXP3174.[4] Furthermore, L-158,809 exhibits a very high degree of selectivity for the AT1 receptor subtype over the AT2 receptor.[4]

| Compound | Tissue (Species) | IC50 (nM) |

| L-158,809 | Rabbit Aorta | 0.3[4] |

| Various Tissues | 0.2 - 0.8[4] | |

| Losartan (DuP-753) | Rabbit Aorta | 54[4] |

| EXP3174 | Rabbit Aorta | 6[4] |

| L-158,809 (AT2 Receptor) | - | ≥ 10,000[4] |

Table 1: In Vitro Binding Affinities of L-158,809 and other Angiotensin II Receptor Antagonists.

Functionally, L-158,809 acts as a competitive antagonist with no demonstrable agonist activity.[4] It potently inhibits AII-induced physiological responses, such as aldosterone release from rat adrenal cortical cells (pA2 = 10.5), inositol phosphate accumulation in vascular smooth muscle cells, and contractile responses in isolated blood vessels.[4]

In Vivo Efficacy

In vivo studies have confirmed the high potency and long duration of action of L-158,809 following both intravenous and oral administration in various animal models.[3] It effectively inhibits the pressor responses to exogenous Angiotensin II and demonstrates significant antihypertensive effects in renin-dependent models of hypertension.[3]

| Species | Route of Administration | ED50 (µg/kg) |

| Rat | Intravenous (i.v.) | 29[3] |

| Oral (p.o.) | 23[3] | |

| Rhesus Monkey | Intravenous (i.v.) | 10[3] |

| Oral (p.o.) | ~100[3] |

Table 2: In Vivo Potency of L-158,809 in Inhibiting Angiotensin II Pressor Responses.

Notably, the antihypertensive efficacy of L-158,809 in high-renin animal models is comparable to that of angiotensin-converting enzyme (ACE) inhibitors.[3] Unlike ACE inhibitors, however, L-158,809 does not potentiate the hypotensive effects of bradykinin, further highlighting its selectivity for the AT1 receptor pathway.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the effective use of L-158,809 in research. The following sections outline key methodologies for characterizing its interaction with the AT1 receptor.

Radioligand Binding Assay

This protocol is designed to determine the in vitro binding affinity (IC50) of L-158,809 for the AT1 receptor.

Methodology:

-

Tissue Preparation: Prepare membrane fractions from tissues rich in AT1 receptors, such as rabbit aorta, by homogenization and centrifugation.[4]

-

Incubation: Incubate the membrane preparations with a radiolabeled AT1 receptor ligand, such as [125I]Sar1Ile8-AII, in the presence of varying concentrations of L-158,809.[4]

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a saturating concentration of unlabeled Angiotensin II). Scatchard analysis can be employed to determine the competitive nature of the binding.[4]

In Vivo Antihypertensive Activity

This protocol assesses the ability of L-158,809 to block the pressor effects of Angiotensin II in a conscious animal model.

Methodology:

-

Animal Preparation: Surgically implant arterial catheters in conscious, normotensive rats for direct blood pressure measurement.[3] Allow for a recovery period.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP).

-

Drug Administration: Administer L-158,809 either intravenously or orally at various doses.[3]

-

Angiotensin II Challenge: At specified time points after L-158,809 administration, administer an intravenous bolus of Angiotensin II (e.g., 0.1 µg/kg) to elicit a pressor response.[3]

-

Blood Pressure Monitoring: Continuously monitor and record the changes in MAP in response to the Angiotensin II challenge.

-

Data Analysis: Calculate the dose of L-158,809 required to produce a 50% inhibition of the Angiotensin II-induced pressor response (ED50).

Research Applications

The high affinity, selectivity, and in vivo efficacy of L-158,809 make it an exceptional tool for a wide range of research applications aimed at understanding the role of the RAS and the AT1 receptor in health and disease.

-

Cardiovascular Research: L-158,809 can be used to investigate the role of AT1 receptor activation in the development of hypertension, cardiac hypertrophy, and heart failure.[8] Studies have shown its effectiveness in animal models of these conditions.[3][8]

-

Renal Physiology: The compound is valuable for studying the involvement of the AT1 receptor in diabetic nephropathy and other kidney diseases.[9]

-

Neuroscience: L-158,809 has been utilized to explore the role of the brain RAS in cognitive function, with studies indicating it may prevent or ameliorate radiation-induced cognitive impairment.[10]

-

Signal Transduction: As a selective antagonist, it is an ideal tool for dissecting the downstream signaling pathways activated by the AT1 receptor in various cell types.

Conclusion

L-158,809 stands out as a preeminent pharmacological tool for the investigation of the renin-angiotensin system. Its combination of high potency, exceptional selectivity for the AT1 receptor, and proven in vivo efficacy provides researchers with a reliable means to probe the multifaceted roles of Angiotensin II in a variety of physiological and pathophysiological contexts. The detailed characterization and established experimental protocols associated with L-158,809 empower scientists to generate robust and specific data, furthering our understanding of the RAS and paving the way for novel therapeutic strategies targeting this critical system.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renin-angiotensin system | Definition & Facts | Britannica [britannica.com]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. zerotofinals.com [zerotofinals.com]

- 8. Inhibitory effects of a subdepressor dose of L-158,809, an angiotensin II type 1 receptor antagonist, on cardiac hypertrophy and nephropathy via the activated human renin-angiotensin system in double transgenic mice with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

L-158,809: A Technical Guide to a Potent Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of L-158,809, a potent and highly selective nonpeptide angiotensin II (AII) AT1 receptor antagonist. This document details the key experimental data, outlines the methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Chemical Identity

L-158,809, chemically known as 5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-3H-imidazo[4,5-b]pyridine, emerged from a research program at Merck Sharp & Dohme Research Laboratories aimed at developing potent, orally active nonpeptide AII antagonists. It was identified as a highly potent and selective antagonist of the AT1 subtype of the angiotensin II receptor, demonstrating significant potential for cardiovascular research and therapeutic applications.

Chemical Structure:

Pharmacological Profile: In Vitro and In Vivo Activity

L-158,809 exhibits high affinity and selectivity for the AT1 receptor, translating to potent antagonist activity in both in vitro and in vivo models. Its efficacy has been demonstrated in various tissues and animal species.

In Vitro Binding Affinity

The binding affinity of L-158,809 to the angiotensin II receptor has been determined using radioligand binding assays. These studies typically involve the displacement of a radiolabeled ligand, such as [125I]Sar1Ile8-AII, from the AT1 receptor by increasing concentrations of L-158,809.

Table 1: In Vitro Binding Affinity of L-158,809 and Comparators [1]

| Compound | Tissue/Cell Line | Radioligand | IC50 (nM) |

| L-158,809 | Rabbit Aorta | [125I]Sar1Ile8-AII | 0.3 |

| L-158,809 | Various Tissues (different species) | [125I]Sar1Ile8-AII | 0.2-0.8 |

| DuP-753 (Losartan) | Rabbit Aorta | [125I]Sar1Ile8-AII | 54 |

| EXP3174 | Rabbit Aorta | [125I]Sar1Ile8-AII | 6 |

In Vitro Functional Antagonism

The functional antagonist activity of L-158,809 has been assessed through various in vitro functional assays that measure the downstream effects of AT1 receptor activation.

Table 2: In Vitro Functional Activity of L-158,809 [1]

| Assay | Tissue/Cell Line | Agonist | Parameter | Value |

| Aldosterone Release | Rat Adrenal Cortical Cells | Angiotensin II | pA2 | 10.5 |

| Inositol Phosphate Accumulation | Vascular Smooth Muscle Cells | Angiotensin II | - | Potent Inhibition |

| Contractile Response | Isolated Blood Vessels | Angiotensin II | - | Potent Inhibition |

In Vivo Efficacy

In vivo studies have confirmed the potent and long-lasting antihypertensive effects of L-158,809. These studies typically involve measuring the inhibition of AII-induced pressor responses in animal models.

Table 3: In Vivo Activity of L-158,809

| Animal Model | Route of Administration | Parameter | ED50 |

| Conscious Normotensive Rats | Intravenous (i.v.) | Inhibition of AII Pressor Response | 29 µg/kg |

| Conscious Normotensive Rats | Oral (p.o.) | Inhibition of AII Pressor Response | 23 µg/kg |

| Rhesus Monkeys | Intravenous (i.v.) | Inhibition of AII Pressor Response | 10 µg/kg |

| Rhesus Monkeys | Oral (p.o.) | Inhibition of AII Pressor Response | ~100 µg/kg |

Mechanism of Action: Angiotensin II AT1 Receptor Signaling

L-158,809 acts as a competitive antagonist at the angiotensin II AT1 receptor. The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular growth. L-158,809 blocks these effects by preventing angiotensin II from binding to its receptor.

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize L-158,809. These protocols are based on the descriptions found in the primary literature.

Radioligand Binding Assay

This assay quantifies the affinity of L-158,809 for the AT1 receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Tissues, such as rabbit aorta, are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the AT1 receptors.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand ([125I]Sar1Ile8-AII) and a range of concentrations of L-158,809 in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of L-158,809 to inhibit AII-induced second messenger production.

Caption: Inositol Phosphate Accumulation Assay Workflow.

Methodology:

-

Cell Culture and Labeling: Vascular smooth muscle cells are cultured and incubated with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.

-

Treatment: The cells are pre-incubated with varying concentrations of L-158,809 before being stimulated with angiotensin II.

-

Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of L-158,809 on AII-stimulated inositol phosphate accumulation is quantified.

Isolated Blood Vessel Contraction Assay

This assay directly measures the functional antagonism of L-158,809 on AII-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Rings of an artery, such as the rabbit aorta, are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Tension Recording: The arterial rings are connected to a force transducer to measure isometric tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to angiotensin II is generated.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of L-158,809 for a specific period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to angiotensin II is generated in the presence of L-158,809.

-

Data Analysis: The antagonistic effect of L-158,809 is quantified by the rightward shift of the concentration-response curve, and the pA2 value can be calculated to express its potency.

Chemical Synthesis

The synthesis of L-158,809 involves the construction of the imidazo[4,5-b]pyridine core followed by its alkylation with the tetrazolyl-biphenyl-methyl moiety.

A key step in the synthesis is the alkylation of 5,7-dimethyl-2-ethyl-3H-imidazo[4,5-b]pyridine with a protected 2'-(tetrazol-5-yl)[1,1'-biphenyl]-4-ylmethyl bromide derivative. The synthesis of the imidazo[4,5-b]pyridine core can be achieved through the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative. The tetrazolyl-biphenyl moiety is typically prepared from the corresponding cyano-biphenyl precursor through a [2+3] cycloaddition reaction with an azide salt.

References

An In-depth Technical Guide to L-158,809's Effects on Angiotensin II Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-158,809, a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. We will delve into its mechanism of action, quantitative pharmacological data, effects on downstream signaling pathways, and the experimental protocols used to characterize this compound.

Introduction: The Renin-Angiotensin System and L-158,809

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector peptide of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs), most notably the AT1 and AT2 subtypes.[1] The AT1 receptor mediates the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone secretion, cellular growth, and sympathetic nerve activation.[1][2]

L-158,809 (5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-biphenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine) is a specific antagonist designed to block the AT1 receptor.[3] Its development marked a significant step in creating highly selective, orally active nonpeptide antagonists to inhibit the RAS, offering a therapeutic alternative to Angiotensin-Converting Enzyme (ACE) inhibitors.[3] This guide will explore the detailed pharmacology of L-158,809 and its impact on Ang II signaling cascades.

Mechanism of Action

L-158,809 functions as a potent, competitive, and highly selective antagonist of the Angiotensin II AT1 receptor.[4] As a competitive antagonist, it binds reversibly to the AT1 receptor at the same site as the endogenous ligand, Angiotensin II. However, its binding does not elicit a biological response. Instead, it blocks Ang II from binding and activating the receptor, thereby inhibiting all subsequent downstream signaling events.[4] This blockade effectively counteracts the physiological actions of Ang II, such as vasoconstriction and aldosterone release.[3]

Crucially, L-158,809 exhibits very high selectivity for the AT1 receptor subtype over the AT2 subtype, ensuring that its effects are targeted specifically to the primary pathway responsible for Ang II's pressor and hypertrophic actions.[4]

Quantitative Pharmacological Data

The potency and selectivity of L-158,809 have been quantified through various in vitro and in vivo studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Compound | Target/Assay | Tissue/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| L-158,809 | AT1 Receptor | Rabbit Aorta | IC50 | 0.3 nM | [4] |

| L-158,809 | AT1 Receptor | Various Tissues | IC50 | 0.2 - 0.8 nM | [4] |

| L-158,809 | AT2 Receptor | --- | IC50 | ≥ 10,000 nM | [4] |

| L-158,809 | AII-induced Aldosterone Release | Rat Adrenal Cortical Cells | pA2 | 10.5 | [4] |

| DuP-753 (Losartan) | AT1 Receptor | Rabbit Aorta | IC50 | 54 nM | [4] |

| EXP3174 (Losartan Metabolite) | AT1 Receptor | Rabbit Aorta | IC50 | 6 nM |[4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; it is a measure of antagonist potency.

Table 2: In Vivo Potency

| Species | Route of Administration | Parameter | Value | Reference |

|---|---|---|---|---|

| Rat (conscious) | Intravenous (i.v.) | ED50 | 29 µg/kg | |

| Rat (conscious) | Oral (p.o.) | ED50 | 23 µg/kg | |

| Rhesus Monkey | Intravenous (i.v.) | ED50 | 10 µg/kg |

| Rhesus Monkey | Oral (p.o.) | ED50 | ~100 µg/kg | |

ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.

Effects on Angiotensin II Signaling Pathways

Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq/11 family of G-proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction.

L-158,809, by blocking the AT1 receptor, prevents this entire sequence of events. Studies have demonstrated that L-158,809 potently inhibits Ang II-induced inositol phosphate accumulation in vascular smooth muscle cells, providing direct evidence of its action on this key signaling pathway.[4]

Beyond the canonical PLC pathway, AT1 receptor activation can also transactivate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation.[5] By blocking the initial receptor activation, L-158,809 also prevents the activation of these alternative pathways.

Key Experimental Protocols

The characterization of L-158,809 involves several standard pharmacological assays. The methodologies for these key experiments are detailed below.

This assay quantifies the affinity of L-158,809 for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the IC50 value of L-158,809 for the AT1 receptor.

-

Materials:

-

Tissue homogenate containing AT1 receptors (e.g., from rabbit aorta or rat liver).[4][6]

-

Radioligand: Typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[6]

-

L-158,809 and other competing compounds at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[7]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).[7]

-

Scintillation counter.

-

-

Protocol:

-

Preparation: Thaw tissue membrane preparations and resuspend in assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (L-158,809).

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding wells contain membranes, radioligand, and a saturating concentration of an unlabeled AT1 antagonist (like Ang II itself or a potent antagonist) to determine background binding.[8]

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[7]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma or beta counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-158,809. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

This functional assay measures the ability of L-158,809 to block Ang II's stimulation of the PLC pathway.

-